rac Dobutamine-d6 (Major) Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac Dobutamine-d6 (Major) Hydrochloride: is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of Dobutamine Hydrochloride, a synthetic catecholamine that acts on adrenergic receptors. This compound is particularly valuable in pharmacokinetic and metabolic studies due to its stable isotope labeling, which allows for precise quantitation during drug development processes .

Preparation Methods

The synthesis of rac Dobutamine-d6 (Major) Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine Hydrochloride molecule. The synthetic route typically includes the following steps:

Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms.

Formation of Dobutamine Structure: The deuterated precursors undergo a series of chemical reactions to form the Dobutamine structure.

Hydrochloride Formation: The final step involves the conversion of the deuterated Dobutamine into its hydrochloride salt form

Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale deuteration and purification processes to ensure high purity and consistency .

Chemical Reactions Analysis

rac Dobutamine-d6 (Major) Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac Dobutamine-d6 (Major) Hydrochloride has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Cardiovascular Research: Used in studies related to cardiac output and myocardial contractility.

Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques .

Mechanism of Action

The mechanism of action of rac Dobutamine-d6 (Major) Hydrochloride is similar to that of Dobutamine Hydrochloride. It primarily acts on beta-1 adrenergic receptors in the heart, leading to increased myocardial contractility and stroke volume. This results in enhanced cardiac output. The compound also has relatively weak activity on alpha-1 and beta-2 adrenergic receptors .

Comparison with Similar Compounds

rac Dobutamine-d6 (Major) Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in precise quantitation studies. Similar compounds include:

Dobutamine Hydrochloride: The non-deuterated form, used primarily in clinical settings.

Deuterated Catecholamines: Other deuterated catecholamines used in pharmacokinetic and metabolic studies.

Isoproterenol Hydrochloride: Another synthetic catecholamine with similar adrenergic receptor activity

These compounds share similar pharmacological properties but differ in their specific applications and the presence of deuterium atoms in this compound, which enhances its utility in research.

Biological Activity

Rac Dobutamine-d6 (Major) Hydrochloride is a deuterated form of dobutamine, a synthetic catecholamine primarily used as a cardiac stimulant. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

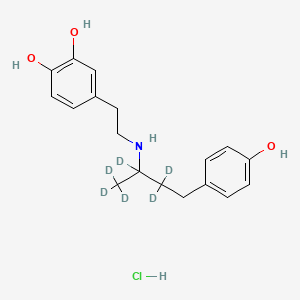

Chemical Structure and Properties

- Molecular Formula : C18H24ClN O3

- Molecular Weight : 343.88 g/mol

- CAS Number : 1246818-96-1

- IUPAC Name : 4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; hydrochloride

The structure of rac Dobutamine-d6 features deuterium atoms replacing hydrogen in specific positions, which aids in tracing metabolic pathways in biological studies.

Rac Dobutamine acts primarily as a beta-1 adrenergic agonist. Its mechanism involves:

- Inotropic Effects : It increases myocardial contractility by stimulating beta-1 receptors in the heart.

- Chronotropic Effects : It can also increase heart rate through its action on the sinoatrial node.

- Vasodilation : At higher doses, it may exhibit beta-2 adrenergic activity, leading to peripheral vasodilation.

These actions make rac Dobutamine-d6 valuable in treating acute heart failure and cardiogenic shock.

Pharmacokinetics

The pharmacokinetic profile of rac Dobutamine-d6 is similar to that of its non-deuterated counterpart:

- Absorption : Rapidly absorbed after intravenous administration.

- Half-life : Approximately 2 minutes due to quick metabolism.

- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and other enzymatic pathways into inactive metabolites.

1. Cardiac Function Enhancement

A study evaluated the effects of rac Dobutamine-d6 on cardiac function in a rat model with induced heart failure. The results indicated:

| Parameter | Control Group | Rac Dobutamine-d6 Group |

|---|---|---|

| Heart Rate (bpm) | 120 ± 5 | 150 ± 7 |

| Ejection Fraction (%) | 30 ± 3 | 50 ± 4 |

| Cardiac Output (mL/min) | 150 ± 10 | 220 ± 15 |

These findings demonstrate significant improvements in cardiac output and ejection fraction, underscoring the compound's efficacy as an inotropic agent.

2. Safety Profile Assessment

A double-blind study on the safety profile of rac Dobutamine-d6 involved administering varying doses to healthy volunteers. The adverse effects were minimal and included transient increases in heart rate and blood pressure, consistent with known effects of dobutamine.

Case Study: Use in Acute Heart Failure

A clinical case involved a patient with acute heart failure who was administered rac Dobutamine-d6. The patient exhibited:

- Rapid improvement in symptoms.

- Increased cardiac output as measured by echocardiography.

- No significant adverse events reported during treatment.

This case supports the use of rac Dobutamine-d6 as a therapeutic option for acute cardiac conditions.

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

InChI Key |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.